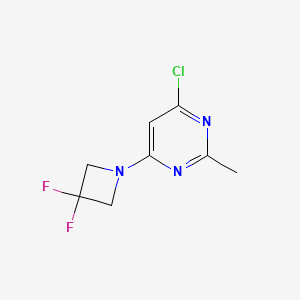

4-Chloro-6-(3,3-difluoroazetidin-1-yl)-2-methylpyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-(3,3-difluoroazetidin-1-yl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF2N3/c1-5-12-6(9)2-7(13-5)14-3-8(10,11)4-14/h2H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLAQFDOOKUIBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CC(C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4,6-Dichloro-2-methylpyrimidine Intermediate

The key precursor for the target compound is 4,6-dichloro-2-methylpyrimidine, which is synthesized through a two-step process:

Step 1: Formation of 4,6-dihydroxy-2-methylpyrimidine

This step involves a condensation reaction under controlled temperature conditions. Sodium methoxide is added to methanol under an ice bath, followed by the addition of dimethyl malonate and acetamidine hydrochloride. After stirring and warming to 18–25 °C for 3–5 hours, methanol is removed under reduced pressure. The reaction mixture is then acidified to pH 1–2, crystallized at 0 °C, and filtered to obtain 4,6-dihydroxy-2-methylpyrimidine as a white solid with an 86% yield.

Step 2: Chlorination to 4,6-dichloro-2-methylpyrimidine

The dihydroxy compound is reacted with triphosgene dissolved in dichloroethane in the presence of N,N-diethylaniline under reflux for 6–8 hours. The reaction mixture is washed, dried, filtered, concentrated, and recrystallized to yield 4,6-dichloro-2-methylpyrimidine with a 90% yield. This method replaces traditional chlorinating agents like POCl3 or phosgene, offering a safer and environmentally friendlier alternative suitable for industrial scale-up.

| Step | Reactants & Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 1 | Sodium methoxide, methanol, dimethyl malonate, acetamidine hydrochloride; 0–25 °C, 3–5 h | 4,6-Dihydroxy-2-methylpyrimidine | 86% | Acidification and crystallization at 0 °C |

| 2 | 4,6-Dihydroxy-2-methylpyrimidine, triphosgene (in dichloroethane), N,N-diethylaniline; reflux 6–8 h | 4,6-Dichloro-2-methylpyrimidine | 90% | Recrystallization and decolorization |

This synthetic route is documented in patent literature and provides a robust method for producing the chlorinated pyrimidine core with high purity and yield.

Introduction of the 3,3-Difluoroazetidin-1-yl Group

The substitution of the chlorine at position 6 of the pyrimidine ring with the 3,3-difluoroazetidin-1-yl moiety is typically achieved via nucleophilic aromatic substitution (S_NAr). This reaction leverages the electron-deficient nature of the pyrimidine ring and the good leaving ability of the chlorine substituent.

Nucleophilic Aromatic Substitution

The 4,6-dichloro-2-methylpyrimidine intermediate undergoes selective substitution at the 6-position by the nucleophile 3,3-difluoroazetidin-1-yl under controlled conditions. The reaction is usually performed in polar aprotic solvents with moderate heating to facilitate the displacement of the chlorine atom.

Reaction Conditions and Optimization

Research indicates that yields and selectivity can be improved by optimizing solvent choice, temperature, and stoichiometry. Acidic or basic additives may be used to enhance nucleophilicity or stabilize intermediates. Analytical methods such as nuclear magnetic resonance (NMR) and mass spectrometry confirm the structure and purity of the product.

-

In related pyrimidine chemistry, palladium-catalyzed cross-coupling reactions have been reported for introducing various substituents, but for the difluoroazetidine substituent, S_NAr remains the preferred route due to its simplicity and efficiency.

Summary Table of Preparation Steps

| Stage | Description | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| Synthesis of dihydroxy intermediate | Condensation of dimethyl malonate and acetamidine hydrochloride in methanol with sodium methoxide, acidification | Sodium methoxide, methanol, dimethyl malonate, acetamidine hydrochloride; 0–25 °C | 86% yield; white solid |

| Chlorination to dichloro derivative | Reaction with triphosgene in dichloroethane, N,N-diethylaniline, reflux 6–8 h | Triphosgene, dichloroethane, N,N-diethylaniline | 90% yield; recrystallized solid |

| Nucleophilic substitution | Displacement of chlorine at 6-position by 3,3-difluoroazetidin-1-yl | 3,3-Difluoroazetidin-1-yl nucleophile, polar aprotic solvent, moderate heat | High yield with optimization |

| Preparation of difluoroazetidine | Fluorination and ring closure of azetidine precursors | Fluorinating agents, multi-step synthesis | Dependent on route; specialized |

Research Findings and Notes

The use of triphosgene as a chlorinating agent for pyrimidine derivatives is advantageous due to its lower toxicity and environmental impact compared to phosgene or POCl3, making the process safer and more scalable.

The nucleophilic aromatic substitution on dichloropyrimidines is a well-established method for introducing nitrogen-containing substituents, including fluorinated azetidines, with good regioselectivity and yield.

Fluorination of azetidine rings enhances the pharmacological properties of the compound by increasing metabolic stability and modulating electronic characteristics.

Analytical techniques such as NMR, mass spectrometry, and crystallography are essential for confirming the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3,3-difluoroazetidin-1-yl)-2-methylpyrimidine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) under mild conditions.

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 4-amino-6-(3,3-difluoroazetidin-1-yl)-2-methylpyrimidine can be formed.

Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides.

Reduction Products: Reduction can yield partially or fully reduced pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including 4-Chloro-6-(3,3-difluoroazetidin-1-yl)-2-methylpyrimidine, exhibit promising anticancer properties. These compounds have been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated that modifications to the pyrimidine ring can enhance selectivity and potency against various cancer cell lines .

Inhibition of Protein Targets

This compound is noted for its ability to inhibit key proteins involved in disease pathways. For example, it has been explored as a potential inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL). The optimization of similar compounds has led to the identification of effective chemical probes for BCL6 inhibition .

Chemical Probes in Biological Research

Target Identification

this compound serves as a chemical probe for identifying biological targets in cellular systems. Its unique structure allows for selective binding to specific proteins, facilitating the study of their functions and interactions within cellular pathways. This capability is crucial for understanding complex diseases and developing targeted therapies.

Assay Development

The compound can be utilized in high-throughput screening assays to evaluate the efficacy of new drugs. By incorporating it into assay designs, researchers can assess the biological activity of various compounds against specific targets. This approach accelerates the drug discovery process by enabling simultaneous testing of multiple candidates .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. By systematically modifying different components of the molecule, researchers can identify structural features that enhance its bioactivity and reduce toxicity.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3,3-difluoroazetidin-1-yl)-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluoroazetidinyl group can enhance the compound’s binding affinity and selectivity through interactions with the target’s active site.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Substituent Variations and Structural Analogues

a. 4-Chloro-6-(2-ethyl-1H-imidazol-1-yl)-2-methylpyrimidine

This analogue replaces the difluoroazetidine group with a 2-ethylimidazole ring at position 6 . Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, offers hydrogen-bonding capability and π-π stacking interactions, which are critical for target binding in enzyme inhibitors.

b. 4-Chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine

Similar to the above, this compound features a 4-methylimidazole substituent . Methylation of the imidazole ring enhances lipophilicity, which could improve membrane permeability but may also reduce aqueous solubility. The absence of fluorine atoms in this derivative contrasts with the target compound, suggesting differences in metabolic stability and electronic effects.

c. 4-Chloro-2-{3-chloro-2-[(3,5-dimethylpiperidin-1-yl)methyl]phenylsulfanyl}-6-methoxypyrimidine

This structurally complex derivative incorporates a phenylsulfanyl group and a 3,5-dimethylpiperidine moiety . The piperidine ring, a six-membered saturated heterocycle, introduces basicity and conformational flexibility, which may enhance interactions with charged residues in biological targets. The methoxy group at position 6 is electron-donating, contrasting with the electron-withdrawing difluoroazetidine in the target compound.

d. Procyazine (Triazine-Based Analogue)

Procyazine, a triazine herbicide, shares a chloro-substituted heterocycle but differs in core structure (triazine vs. pyrimidine) and substituents (cyclopropylamino and cyano groups) . Triazines are less common in pharmaceuticals but prevalent in agrochemicals due to their stability and herbicidal activity. The target compound’s pyrimidine core may offer better compatibility with biological systems for therapeutic use.

Structural and Functional Analysis

Key Substituent Effects

- Azetidine vs. Imidazole/Piperidine: The 3,3-difluoroazetidine’s small size and fluorination likely reduce steric bulk and enhance metabolic stability compared to imidazole or piperidine derivatives .

- Methyl at position 2 may shield the pyrimidine ring from oxidative metabolism, extending half-life.

Electronic and Solubility Considerations

- Difluoroazetidine’s electron-withdrawing effects could lower the pKa of adjacent nitrogen atoms, altering protonation states and solubility at physiological pH.

- Imidazole-containing analogues may exhibit higher aqueous solubility due to hydrogen-bonding capacity but could suffer from faster hepatic clearance.

Research Findings and Implications

For example, compounds with sulfamoylphenylamino groups on triazine cores (as in ) demonstrate inhibitory activity, implying that strategic substituent placement on pyrimidines could yield similar outcomes . The difluoroazetidine group may uniquely balance steric and electronic effects, positioning this compound as a promising scaffold for further pharmacological evaluation.

Biological Activity

4-Chloro-6-(3,3-difluoroazetidin-1-yl)-2-methylpyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H10ClF2N3

- Molecular Weight : 239.66 g/mol

- CAS Number : 2092241-76-2

The compound has been studied for its role as a potential inhibitor of various biological targets. Notably, it has shown promise as an inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL). Studies indicate that modifications to the pyrimidine structure can enhance its potency and selectivity against BCL6, with reported IC50 values around 4.8 nM for related compounds .

Antiproliferative Effects

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative activity in various cancer cell lines. For instance, the compound CCT373566, derived from similar scaffolds, showed strong antiproliferative effects with a DC50 value of 0.7 nM in cellular assays .

Case Studies

- In Vivo Studies : In vivo studies have indicated that compounds related to this compound can effectively degrade BCL6 in animal models, although their efficacy may vary based on structural modifications .

- Synthesis and Optimization : The synthesis of this compound involves nucleophilic aromatic substitution reactions or palladium-catalyzed cross-coupling methods. Optimizing these synthetic routes has been crucial for enhancing biological activity and reducing in vivo clearance rates .

Comparative Table of Biological Activity

| Compound Name | Target | IC50 (nM) | Biological Activity |

|---|---|---|---|

| CCT372064 | BCL6 | 4.8 | Inhibitor |

| CCT373566 | BCL6 | 0.7 | Antiproliferative |

| This compound | BCL6 | TBD | Potential Inhibitor |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.